L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine

neuropeptide processing C-terminal amidation structure-activity relationship

Generic allatostatin standards introduce uncontrolled variables in chromatographic retention, ionization efficiency, and receptor binding readouts, undermining reproducibility in crustacean neuropeptidomic studies. This sequence-defined octapeptide (Leu-Gly-Ser-Phe-Trp-Gly-Thr-Ser; free-acid C-terminus) eliminates isoform ambiguity. Key differentiation: • Enables unambiguous MRM assay development via sequence-unique precursor→product ion transitions (Trp-5 immonium ion m/z 159; y₃ ion m/z 292) for discriminating co-eluting AST-A isoforms sharing identical molecular formulae. • Serves as a defined ligand for heterologous GPCR screens; the intrinsic Trp-5 fluorophore provides label-free binding assay capability absent in Tyr/Phe-only AST-A variants. • Free-acid C-terminus permits direct comparison with synthetic C-terminal amide analogs to quantify the impact of amidation on receptor affinity and metabolic stability-a comparison unattainable with insect-derived amidated allatostatins.

Molecular Formula C40H55N9O12
Molecular Weight 853.9 g/mol
CAS No. 921784-00-1
Cat. No. B12622739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine
CAS921784-00-1
Molecular FormulaC40H55N9O12
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C40H55N9O12/c1-21(2)13-26(41)35(55)43-17-32(53)45-30(19-50)38(58)46-28(14-23-9-5-4-6-10-23)37(57)47-29(15-24-16-42-27-12-8-7-11-25(24)27)36(56)44-18-33(54)49-34(22(3)52)39(59)48-31(20-51)40(60)61/h4-12,16,21-22,26,28-31,34,42,50-52H,13-15,17-20,41H2,1-3H3,(H,43,55)(H,44,56)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,49,54)(H,60,61)/t22-,26+,28+,29+,30+,31+,34+/m1/s1
InChIKeyHTFLFGUKYRTJCO-CXLFCHGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine: Identity & Procurement


L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine (CAS 921784-00-1) is a synthetic linear octapeptide with the sequence Leu-Gly-Ser-Phe-Trp-Gly-Thr-Ser, corresponding to a molecular formula of C₄₀H₅₅N₉O₁₂ and a molecular weight of 853.9 g/mol [1]. This sequence is classified within the Allatostatin A (AST-A) neuropeptide family, a group of pleiotropic hormones originally identified in insects and crustaceans that inhibit juvenile hormone biosynthesis and modulate feeding behavior [2]. The peptide has been detected as an endogenous component of the neuropeptidome of the blue crab Callinectes sapidus, a model organism for crustacean neurophysiology [3]. As a research-grade synthetic peptide, its primary procurement value lies in its use as a reference standard for mass spectrometry-based neuropeptidomics, a sequence-defined probe for allatostatin receptor studies, and a template for structure-activity relationship investigations within the FGLamide-related allatostatin superfamily.

L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine: Generic Substitution Unjustifiable


Allatostatin A-type peptides share a conserved C-terminal FGLamide motif (or closely related variants), yet their N-terminal and mid-chain sequence divergence produces substantial differences in receptor subtype selectivity, tissue-specific expression, and species-dependent biological potency [1]. Within Callinectes sapidus alone, multiple distinct AST-A isoforms (including AGPYSFGL, APQPYAFGL, and SNPYSFGL) coexist, each exhibiting unique spatiotemporal expression patterns and differential dysregulation under environmental stressors such as hypoxia [2]. The target compound Leu-Gly-Ser-Phe-Trp-Gly-Thr-Ser, with its non-amidated C-terminus (free -OH) and distinctive Trp residue at position 5, represents a specific sequence variant whose procurement enables unambiguous identification and quantification in mass spectrometry workflows, receptor binding assays, and functional studies. Generic substitution with other AST-A peptides—even those sharing the same molecular formula—introduces uncontrolled variables in chromatographic retention time, ionization efficiency, antibody cross-reactivity, and biological readout, rendering experimental results non-reproducible and cross-study comparisons invalid. The quantitative evidence below substantiates the specific, measurable dimensions in which this peptide differs from its closest analogs.

L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine: Differentiation Evidence


C-Terminal Modification: Free Acid vs. Amide Form

The target compound possesses a free carboxyl (-OH) C-terminus, whereas the vast majority of biologically characterized AST-A peptides—including Type A Allatostatin I (Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂), Type A Allatostatin III (Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂), and Allatostatin 1 from Diploptera punctata (Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂)—are C-terminally amidated [1]. C-terminal amidation is a critical post-translational modification that enhances peptide stability against carboxypeptidase degradation and is often essential for high-affinity receptor binding in the allatostatin family [2]. The free-acid form may exhibit altered receptor binding kinetics, distinct metabolic stability profiles, and different ionization behavior in MALDI and ESI mass spectrometry [3]. This structural distinction is absolute: an amide-terminated AST-A peptide cannot substitute for the free-acid form in quantitative MS assays without introducing systematic bias in retention time and fragmentation pattern.

neuropeptide processing C-terminal amidation structure-activity relationship allatostatin biology

Sequence-Specific Residue Signature (Trp-5, Thr-7)

Within the Callinectes sapidus neuropeptidome, multiple AST-A isoforms have been identified by de novo sequencing in the landmark study by Hui et al. (2012), including AGPYSFGL, APQPYAFGL, and SNPYSFGL [1]. The target compound Leu-Gly-Ser-Phe-Trp-Gly-Thr-Ser differs from all of these at multiple positions: it contains Trp at position 5 (vs. Tyr or Phe in the comparators), Thr at position 7 (vs. Gly in comparators), and Leu at position 1 (vs. Ala or Ser). The HORDB peptide hormone database associates the molecular formula C₄₀H₅₅N₉O₁₂ with a Callinectes sapidus Allatostatin A entry [2]. This sequence divergence translates into distinct physicochemical properties: the Trp residue contributes an indole chromophore (ε₂₈₀ = 5,690 M⁻¹cm⁻¹), enabling specific UV absorbance-based quantification, while the additional hydroxyl group from Thr-7 increases overall peptide polarity relative to Gly-containing isoforms. In the context of hypoxia stress studies, different AST-A isoforms exhibit divergent dysregulation patterns in brain versus pericardial organ tissues [3], making isoform-specific procurement essential for targeted quantification.

neuropeptidomics isoform differentiation species-specific peptide mass spectrometry quantification

Organism-Specific Origin: Blue Crab vs. Insects

The target peptide sequence belongs to the Callinectes sapidus (blue crab) neuropeptidome, as established by nanoLC-ESI-Q-TOF tandem mass spectrometry with de novo sequencing of pericardial organ extracts [1]. This crustacean origin distinguishes it from the extensively characterized insect allatostatins—such as the Diploptera punctata AST peptides (Type A Allatostatin I-IV), the Drosophila melanogaster AST-A peptides (encoded by the AstA gene), and the Schistocerca gregaria allatostatins—which share the FGLamide C-terminal motif but differ substantially in N-terminal sequence, length (8-13 residues in insects vs. 8 residues here), and receptor pharmacology [2]. Crustacean AST-A receptors remain poorly characterized relative to their insect counterparts (e.g., DAR-1 and DAR-2 in Drosophila), and cross-species pharmacological activity cannot be assumed. The Hui et al. study identified 44 novel peptide sequences in C. sapidus, including multiple AST-A isoforms, underscoring that the crustacean allatostatin repertoire is both distinct and incompletely mapped [1]. This peptide therefore serves as a species-specific tool for probing crustacean neuropeptide signaling, with no direct insect ortholog.

crustacean neurobiology neuropeptide evolution species-specific biomarker comparative endocrinology

Molecular Formula Uniqueness (C₄₀H₅₅N₉O₁₂)

The molecular formula C₄₀H₅₅N₉O₁₂ serves as a definitive chemical identifier for this peptide in public databases. The HORDB peptide hormone database lists this formula as corresponding to a Callinectes sapidus Allatostatin A entry (hor000372) [1]. Notably, a different octapeptide sequence (NGSYPFGL, also from C. sapidus allatostatin family) shares this identical molecular formula, demonstrating that formula alone is insufficient for identification—the full sequence context is required. The ChemicalAid database confirms the formula and molecular weight of 853.9 g/mol for this CAS-registered compound [2]. In the broader allatostatin family, insect AST-A peptides typically have different formulas reflecting their longer sequences (e.g., Type A Allatostatin I: C₆₁H₉₄N₁₈O₁₆, MW ~1,347 Da; Type A Allatostatin III: C₄₂H₆₄N₁₀O₁₂, MW ~877 Da), making formula-based database filtering an effective first-pass discrimination tool in peptidomics workflows.

peptide characterization molecular formula indexing isomeric differentiation database cross-referencing

Hypoxia Stress Response: Isoform-Specific Dysregulation

In a quantitative neuropeptidomic study of Callinectes sapidus under controlled hypoxia conditions, allatostatin A-type peptides as a family exhibited significant dysregulation, with distinct isoforms showing divergent responses between moderate and severe hypoxia (e.g., NFDEDRSGFA and FDAFTTGFGHS showed significant increase-then-decrease switching) [1]. The brain tissue exhibited the most dynamic changes, with a survival mechanism 'switching' of neuropeptide content between moderate and severe hypoxia conditions. While the specific quantitative fold-change for the target peptide Leu-Gly-Ser-Phe-Trp-Gly-Thr-Ser was not individually resolved in the published global profiling data, the study established that different AST-A isoforms within the same tissue respond independently to the same environmental stressor. This peptide's unique sequence—with its Trp-5 and Thr-7 residues—may confer distinct susceptibility to oxidative modification during hypoxia/reperfusion, as Trp residues are primary targets for reactive oxygen species [2]. Procurement of the sequence-defined peptide enables targeted follow-up studies using stable isotope-labeled internal standards for absolute quantification of this specific isoform under stress conditions.

hypoxia stress neuropeptide dynamics environmental stressor crustacean physiology

L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine: Research & Application Scenarios


MRM Reference Standard for Neuropeptidomics

This peptide is the appropriate authentic standard for developing and validating multiple reaction monitoring (MRM) assays targeting the specific Leu-Gly-Ser-Phe-Trp-Gly-Thr-Ser sequence in Callinectes sapidus tissue extracts. The sequence-unique precursor→product ion transitions (e.g., monitoring the Trp-5 immonium ion at m/z 159 or the y₃ ion at m/z 292) provide the specificity needed to distinguish this isoform from co-eluting AST-A peptides sharing the same molecular formula [1]. Stable isotope-labeled versions (e.g., ¹³C₆,¹⁵N-Leu incorporation) can be co-synthesized for use as internal standards, enabling absolute quantification in hypoxia stress studies where isoform-specific dysregulation has been demonstrated at the family level [2].

C-Terminal Processing Probe for Maturation Studies

The free-acid C-terminus of this peptide makes it uniquely suited as a substrate or reference compound for studying carboxypeptidase and peptidylglycine α-amidating monooxygenase (PAM) activity in crustacean neuroendocrine tissues. Direct comparison of this free-acid form with a synthetic C-terminal amide analog would quantify the impact of amidation on receptor binding affinity, metabolic stability, and biological activity in crustacean systems—a comparison that cannot be performed using insect-derived amidated allatostatins as surrogates [1]. Such studies address a fundamental gap in understanding crustacean neuropeptide processing, as the amidation status of endogenous C. sapidus AST-A peptides has not been systematically characterized.

Isoform-Specific Standard for Comparative Neuropeptidomics

The peptide serves as a species-specific reference point for comparative neuropeptidomic studies between Callinectes sapidus and other decapod crustaceans (e.g., Cancer borealis, Carcinus maenas). Previous studies have demonstrated that the complement of AST-A isoforms differs qualitatively and quantitatively between species and between sexes within C. sapidus [1]. Procurement of this sequence-defined peptide enables its use as a retention time and fragmentation pattern calibrant in inter-laboratory studies, ensuring that reported identifications of this specific isoform are reproducible across different LC-MS/MS platforms and bioinformatics pipelines [2].

Positive Control for Receptor Deorphanization Studies

Despite the identification of multiple AST-A peptides in crustaceans, their cognate receptors remain largely uncharacterized. This synthetic peptide can be used as a defined ligand for heterologous expression-based receptor screens (e.g., in Xenopus oocytes, HEK293 cells, or CHO cells expressing candidate crustacean GPCRs). Its unique Trp-5 residue provides intrinsic fluorescence for binding assays, offering a practical advantage over Tyr/Phe-only AST-A isoforms that lack a strong intrinsic fluorophore [1]. Successful receptor identification would open avenues for structure-activity relationship studies and potentially inform crustacean aquaculture applications where neuropeptide-based growth modulation is of interest.

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